2-Chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone
Description
2-Chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone is a halogenated acetophenone derivative characterized by a methoxy group at the ortho position and a trifluoromethyl group at the para position on the aromatic ring. Its molecular formula is C₁₀H₈ClF₃O₂, with a molecular weight of 252.62 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of anticonvulsant agents and other pharmacologically active derivatives . The electron-withdrawing trifluoromethyl and chloro groups enhance the electrophilicity of the ketone moiety, making it reactive in alkylation and nucleophilic substitution reactions.
Properties
IUPAC Name |
2-chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9-3-2-6(10(12,13)14)4-7(9)8(15)5-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKKKYLLWQHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone, with the CAS number 1260796-44-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H8ClF3O2
- Molecular Weight : 252.62 g/mol
- Structure : The compound features a chloro and trifluoromethyl group, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Anticancer Activity
Studies have suggested that halogenated compounds can exhibit anticancer properties. For instance, similar compounds have been evaluated for their effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
These findings indicate a potential for this compound to inhibit cancer cell proliferation.
Cytotoxicity
Cytotoxicity assays are crucial for assessing the safety of new compounds. Initial studies suggest that while some related compounds exhibit cytotoxic effects at high concentrations, the specific cytotoxic profile of this compound remains to be fully characterized.
Case Studies and Research Findings
-
Study on Structure-Activity Relationships (SAR) :
A recent study focused on the SAR of various halogenated phenyl ethanones, revealing that modifications in the substituents significantly affect biological activity. The study highlighted that trifluoromethyl substitutions often enhance potency against bacterial strains . -
Antimicrobial Screening :
A screening of a library of compounds similar to this compound revealed several hits with MIC values below 20 µM against Mycobacterium tuberculosis, indicating potential use in treating resistant strains . -
Cytotoxicity Assessment :
In vitro studies using HepG2 liver cancer cells demonstrated that some derivatives of this compound exhibited low cytotoxicity (CC50 >100 µM), suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2-Chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone to other halogenated acetophenones allow for meaningful comparisons. Key differences in substituent positions, electronic effects, and physicochemical properties are outlined below:
Table 1: Comparative Analysis of Structural Analogues
Key Findings
Substituent Position Effects: The 2-methoxy-5-trifluoromethyl substitution in the target compound creates steric hindrance at the ortho position, reducing rotational freedom compared to analogues like 1-(3-chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS 703-97-9), which has smaller substituents . Electron-withdrawing groups (e.g., CF₃, Cl) at para positions enhance the ketone's reactivity in nucleophilic additions, as seen in the synthesis of letermovir derivatives ().
Physicochemical Properties :
- Melting Points : Analogues with hydroxyl groups (e.g., 2-hydroxy-5-methoxyphenyl derivatives) exhibit higher melting points (97–110°C) due to hydrogen bonding, whereas the target compound’s methoxy group reduces intermolecular H-bonding, likely lowering its mp .
- Solubility : The trifluoromethyl group increases lipophilicity, enhancing solubility in organic solvents (e.g., acetone, DCM) compared to hydroxylated analogues .
Synthetic Utility: The target compound’s synthesis (via acylation with 2-chloroacetyl chloride) achieves moderate yields (44–78%), similar to other biphasic alkylation methods . In contrast, 1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone is synthesized via pyridinium dichromate oxidation, yielding 85% , highlighting the efficiency of oxidative methods for hydroxylated derivatives.
Biological Relevance: Derivatives of the target compound show anticonvulsant activity in preclinical studies (), while 2-chloro-1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone (CAS 338411-65-7) is explored for medicinal applications due to its heterocyclic backbone .
Preparation Methods
Reaction Mechanism and Conditions
The process involves radical-initiated C–H bond cleavage at the α-carbon, followed by chlorine atom abstraction. Key parameters include:
- Temperature : 220°C optimal for balancing conversion and decomposition.
- Chlorine Flow Rate : 0.5–1.0 L/min to prevent over-chlorination.
- Solvent-Free System : Enhances reaction efficiency by minimizing side product formation.
In a representative procedure, heating 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone at 220°C under Cl₂ gas for 9.5 hours achieved 99.5% conversion. Post-reaction purification via silica gel chromatography yielded the target compound in 56–80% isolated yield, contingent on substrate purity.
Enolate-Mediated Chlorination
Lithium diisopropylamide (LDA)-generated enolates provide precise control over α-functionalization. This method, detailed in ketone chlorination protocols, involves:
Enolate Formation and Quenching
- Deprotonation : Treatment of 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone with LDA in tetrahydrofuran (THF) at -78°C forms a stabilized enolate.
- Electrophilic Chlorination : Addition of chlorophosphates (e.g., diethyl chlorophosphate) introduces the chlorine atom.
- Acidic Workup : Hydrolysis with HCl yields the α-chlorinated product.
This method affords moderate yields (54–80%) but requires stringent anhydrous conditions and low temperatures, limiting industrial feasibility.
One-Pot Tandem Reaction Systems
Recent innovations integrate enolate formation and chlorination in a single reactor, reducing purification steps. A typical protocol involves:
- Base Addition : Potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) deprotonates the ethanone.
- In Situ Chlorination : Dialkyl chlorophosphates react with the enolate at -15°C.
- Acid Catalysis : Sulfuric acid facilitates protonation and product isolation.
This approach streamlines production but faces challenges in reagent compatibility, particularly with acid-sensitive methoxy groups.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| High-Temp Chlorination | Cl₂, 220°C, solvent-free | 56–80% | Scalable, minimal byproducts | Energy-intensive, specialized equipment |
| Enolate-Mediated | LDA, THF, -78°C | 54–80% | High regioselectivity | Sensitive to moisture, costly reagents |
| One-Pot Tandem | KOtBu, chlorophosphate, DMF | 60–75% | Reduced purification steps | Limited substrate scope |
Experimental Optimization and Challenges
Solvent Selection
Polar solvents like 1,4-dioxane improve enolate stability but may decompose under high-temperature conditions. Non-polar alternatives (e.g., methylcyclohexane) mitigate this but reduce reaction rates.
Byproduct Formation
Common byproducts include:
Purification Techniques
Silica gel chromatography effectively removes chlorinated impurities, while distillation under reduced pressure (26.7 Pa) isolates high-purity product (96–99°C boiling point).
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
